molecular formula C17H16F3N3O2S B6080114 N~5~-[1-(4-METHOXYPHENYL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

N~5~-[1-(4-METHOXYPHENYL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B6080114
M. Wt: 383.4 g/mol
InChI Key: BOAPQWUIZMCUQK-UHFFFAOYSA-N
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Description

N~5~-[1-(4-METHOXYPHENYL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and a thienopyrazole core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[1-(4-METHOXYPHENYL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the Thienopyrazole Core: The initial step involves the cyclization of appropriate precursors to form the thienopyrazole core. This can be achieved through the reaction of 2-aminothiophene with hydrazine derivatives under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through electrophilic aromatic substitution reactions, using methoxybenzene derivatives and suitable catalysts.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with carboxylic acid derivatives or amides under dehydrating conditions.

Industrial Production Methods

Industrial production of N5-[1-(4-METHOXYPHENYL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~5~-[1-(4-METHOXYPHENYL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, catalysts such as palladium or platinum, and suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N~5~-[1-(4-METHOXYPHENYL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N5-[1-(4-METHOXYPHENYL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    N~5~-[1-(4-METHOXYPHENYL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-INDOLE-5-CARBOXAMIDE: Similar structure but with an indole core instead of a thienopyrazole core.

    N~5~-[1-(4-METHOXYPHENYL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-5-CARBOXAMIDE: Similar structure but with an imidazole core instead of a thienopyrazole core.

Uniqueness

N~5~-[1-(4-METHOXYPHENYL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is unique due to its thienopyrazole core, which imparts distinct chemical and biological properties compared to its indole and imidazole analogs. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2S/c1-9(10-4-6-11(25-3)7-5-10)21-15(24)13-8-12-14(17(18,19)20)22-23(2)16(12)26-13/h4-9H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAPQWUIZMCUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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